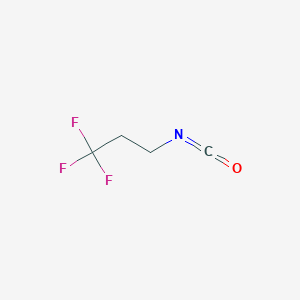

1,1,1-Trifluoro-3-isocyanatopropane

Description

Significance of Fluorinated Building Blocks in Contemporary Chemical Synthesis

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and are used in the synthesis of more complex molecules. youtube.comalfa-chemistry.comalfa-chemistry.com The introduction of fluorine can dramatically alter the physical and chemical properties of a molecule with minimal steric impact due to fluorine's small atomic radius, second only to hydrogen. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased metabolic and thermal stability to the resulting compounds. nih.govresearchgate.netjst.go.jp

These unique properties have made fluorinated building blocks indispensable in several areas of chemical science:

Medicinal Chemistry : An estimated 20% of all pharmaceuticals contain fluorine. wikipedia.org The inclusion of fluorine can enhance a drug's efficacy by improving its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. youtube.comnih.govresearchgate.net Famous examples of fluorinated drugs include the anti-cancer agent 5-fluorouracil (B62378) and the antidepressant fluoxetine (B1211875) (Prozac). wikipedia.org

Agrochemicals : A significant portion of modern herbicides and pesticides incorporate fluorine to enhance their potency and stability. wikipedia.orgsigmaaldrich.com

Materials Science : Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their exceptional chemical inertness, thermal stability, and low surface energy, leading to applications in non-stick coatings, lubricants, and high-performance elastomers. alfa-chemistry.comsigmaaldrich.comresearchgate.netgoogle.com

The use of fluorinated building blocks allows for the synthesis of target molecules without the need to form a new carbon-fluorine bond under harsh conditions, making the process more efficient and controlled. alfa-chemistry.com

Overview of Isocyanate Functionality in Organic and Polymer Chemistry

The isocyanate group, with the chemical formula R−N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.orgdoxuchem.com The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by a wide range of nucleophiles. rsc.orgpatsnap.com

Key reactions of isocyanates include:

With Alcohols : Isocyanates react with alcohols to form urethane (B1682113) linkages. This reaction is fundamental to the production of polyurethanes, a versatile class of polymers. wikipedia.orgulprospector.comtaylorandfrancis.com

With Amines : The reaction with amines yields urea (B33335) derivatives. wikipedia.orgdoxuchem.com When diisocyanates react with diamines, they form polyureas, another important class of polymers. wikipedia.org

With Water : Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. wikipedia.orgtandfonline.com This reaction is harnessed in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.orgulprospector.com

The reactivity of isocyanates can be influenced by the nature of the 'R' group. Electron-withdrawing groups increase the electrophilicity of the carbon atom and enhance reactivity, while electron-donating groups have the opposite effect. rsc.org Aromatic isocyanates are generally more reactive than their aliphatic counterparts. patsnap.comtandfonline.com

Unique Attributes of 1,1,1-Trifluoro-3-isocyanatopropane for Academic Investigation

This compound combines the potent reactivity of the isocyanate group with the unique properties imparted by the trifluoromethyl (CF3) group. This combination makes it a subject of significant interest in academic research. The strong electron-withdrawing nature of the CF3 group is expected to influence the reactivity of the isocyanate functionality.

While specific research on this compound is not extensively detailed in the provided search results, its constituent parts suggest its potential as a valuable research tool. The trifluoromethyl group can be introduced into molecules to study its effect on their biological activity or material properties. The isocyanate group provides a reactive handle for attaching the trifluoropropyl moiety to a wide variety of substrates through urethane or urea linkages.

Historical Context and Evolution of Research on Fluorinated Organic Compounds

The field of organofluorine chemistry has a rich history, marked by early challenges and groundbreaking discoveries.

Early Discoveries : The element fluorine was first isolated by Henri Moissan in 1886 after decades of effort by numerous chemists, some of whom suffered health consequences due to fluorine's extreme reactivity. lew.ronih.gov Early attempts to react elemental fluorine with organic compounds were often met with violent and uncontrolled reactions. nih.gov

The Dawn of Fluoropolymers : The discovery of polytetrafluoroethylene (PTFE), or Teflon, at DuPont in 1938 marked a significant milestone, opening the door to the development of a wide range of fluoropolymers with unique properties. alfa-chemistry.com

The Manhattan Project : The need to separate uranium isotopes during World War II led to the large-scale production of fluorine for the synthesis of uranium hexafluoride (UF6). lew.ronih.gov This effort significantly advanced the technologies for handling elemental fluorine.

Post-War Expansion : After the war, research into organofluorine compounds expanded rapidly, leading to the development of new synthetic methods and the discovery of numerous applications in medicine, agriculture, and materials science. jst.go.jpnih.gov The development of electrochemical fluorination (ECF) by Joseph H. Simons provided a key method for synthesizing perfluorinated organic molecules. enviro.wiki

Modern Era : Contemporary research focuses on developing more selective and efficient fluorination methods, including the use of fluorinated building blocks to introduce fluorine into complex molecules with high precision. nih.gov There is also a growing interest in understanding the environmental fate and potential bioaccumulation of certain organofluorine compounds. researchgate.net

Scope and Objectives of Current Research Endeavors Pertaining to this compound

While direct research on this compound is not explicitly detailed, the objectives of research involving such a compound can be inferred from the broader context of organofluorine and isocyanate chemistry.

Current research endeavors likely focus on:

Synthesis of Novel Fluorinated Molecules : Utilizing this compound as a building block to synthesize new compounds for potential applications in pharmaceuticals and agrochemicals. The goal would be to investigate how the trifluoropropyl group influences the biological activity of these new molecules. nih.govnih.gov

Development of New Fluorinated Polymers : Reacting this compound with polyols or polyamines to create novel polyurethanes or polyureas. Researchers would aim to study the physical and chemical properties of these new polymers, such as their thermal stability, chemical resistance, and surface properties, which are expected to be influenced by the presence of the trifluoromethyl groups. researchgate.netrsc.org

Probing Reaction Mechanisms : Investigating the reactivity of the isocyanate group in this compound. The strong electron-withdrawing effect of the trifluoromethyl group, separated by a propyl chain, would provide a unique system to study the electronic effects on isocyanate reactivity in comparison to other aliphatic and aromatic isocyanates. rsc.orgresearchgate.net

Creation of Functional Surfaces : Using the reactive isocyanate to graft the trifluoropropyl group onto surfaces to create materials with low surface energy, leading to hydrophobic and oleophobic properties. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)1-2-8-3-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGBAGWEUXSTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-97-3 | |

| Record name | 1,1,1-trifluoro-3-isocyanatopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 1,1,1 Trifluoro 3 Isocyanatopropane

Historical Development of Trifluoroalkyl Isocyanate Synthesis

The journey into the synthesis of trifluoroalkyl isocyanates is deeply rooted in the broader history of organofluorine chemistry and isocyanate chemistry. The synthesis of isocyanates was first reported by Wurtz in 1848. researchgate.net For many decades, the primary industrial method for isocyanate production has been the reaction of amines with the highly toxic gas phosgene (B1210022). acs.org

The field of organofluorine chemistry began to blossom in the mid-20th century, driven by the need for new materials with enhanced stability and unique properties. The introduction of fluorine atoms into organic molecules was found to dramatically alter their physical, chemical, and biological characteristics. Early methods for creating carbon-fluorine bonds often involved harsh conditions and limited functional group tolerance.

The synthesis of isocyanates bearing trifluoroalkyl groups represents a convergence of these two fields. The development of milder and more selective fluorination techniques, alongside advancements in isocyanate synthesis that avoid hazardous reagents, has paved the way for the creation of complex molecules like 1,1,1-Trifluoro-3-isocyanatopropane. The initial approaches would have likely mirrored traditional methods, relying on the phosgenation of trifluoroalkyl amines as they became more accessible. Over time, the focus has shifted towards developing more sophisticated and safer synthetic strategies.

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers a variety of routes to this compound, ranging from classical phosgenation-based methods to more advanced non-phosgene and catalytic approaches.

The most direct and traditionally established method for the synthesis of this compound is the phosgenation of its corresponding amine, 3,3,3-trifluoropropan-1-amine. uni.luguidechem.comlookchem.com This reaction involves treating the amine with phosgene (COCl₂) or a phosgene equivalent.

The reaction typically proceeds in an inert solvent, such as toluene (B28343) or chlorobenzene, at elevated temperatures. The amine first reacts to form a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Reaction Scheme: CF₃CH₂CH₂NH₂ + COCl₂ → [CF₃CH₂CH₂NHCOCl] + HCl [CF₃CH₂CH₂NHCOCl] → CF₃CH₂CH₂NCO + HCl

Due to the extreme toxicity of phosgene, safer alternatives have been developed. Triphosgene (B27547), a solid crystalline compound, is a common substitute that can be handled more easily. guidechem.com It decomposes in the presence of a catalyst, such as a tertiary amine, to generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent. Diphosgene is another liquid alternative to phosgene.

| Reagent | Starting Material | Product | Typical Conditions |

| Phosgene (COCl₂) | 3,3,3-trifluoropropan-1-amine | This compound | Inert solvent (e.g., toluene), elevated temperature |

| Triphosgene | 3,3,3-trifluoropropan-1-amine | This compound | Inert solvent, tertiary amine catalyst |

This table presents illustrative reaction data based on general phosgenation procedures.

Growing safety and environmental concerns have spurred the development of non-phosgene routes for isocyanate synthesis. researchgate.net Several classical name reactions, including the Curtius, Hofmann, and Schmidt rearrangements, provide powerful alternatives. These reactions proceed through an isocyanate intermediate, which can be trapped or isolated.

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgnih.govorgoreview.comnih.govmasterorganicchemistry.com For the synthesis of this compound, the required precursor would be 4,4,4-trifluorobutanoyl azide. This can be prepared from 4,4,4-trifluorobutanoic acid, which in turn can be synthesized from commercially available precursors like 3,3,3-trifluoropropene. nih.gov The acyl azide is typically generated by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid with diphenylphosphoryl azide (DPPA). orgoreview.com The rearrangement proceeds with retention of the configuration of the migrating group.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. masterorganicchemistry.comwikipedia.orgthermofisher.comresearchgate.net To synthesize this compound, the starting material would be 4,4,4-trifluorobutanamide. This amide can be treated with bromine and a strong base, such as sodium hydroxide, to generate the isocyanate. wikipedia.org Modifications of this reaction using reagents like N-bromosuccinimide or hypervalent iodine compounds offer milder conditions. thermofisher.com

Schmidt Reaction: The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amine, again proceeding through an isocyanate intermediate. wikipedia.orglibretexts.orgnumberanalytics.combyjus.comnih.gov Applying this to the synthesis of this compound would involve reacting 4,4,4-trifluorobutanoic acid with hydrazoic acid. While effective, the use of highly toxic and explosive hydrazoic acid is a significant drawback. nih.gov

| Rearrangement | Starting Material | Key Intermediate | Product |

| Curtius | 4,4,4-Trifluorobutanoyl azide | Isocyanate | This compound |

| Hofmann | 4,4,4-Trifluorobutanamide | Isocyanate | This compound |

| Schmidt | 4,4,4-Trifluorobutanoic acid | Isocyanate | This compound |

This table illustrates the starting materials for non-phosgene routes to the target compound.

Catalysis plays a crucial role in modern isocyanate synthesis, aiming to improve efficiency, selectivity, and safety. For phosgene-free routes, various catalytic systems are being explored.

The thermal decomposition of carbamates to isocyanates is a promising green alternative to phosgenation. This process can be facilitated by a range of catalysts. Metal-based catalysts, including those based on zinc, tin, and copper, have shown effectiveness in the cracking of carbamates to produce isocyanates. researchgate.net For instance, zinc oxide and mixed metal oxides have been investigated for this transformation. researchgate.net

In the context of synthesizing this compound, a potential route would involve the formation of a suitable carbamate (B1207046), such as methyl N-(3,3,3-trifluoropropyl)carbamate, followed by its catalytic decomposition. The choice of catalyst would be critical to ensure high yield and prevent side reactions.

Furthermore, catalytic systems are being developed for the direct carbonylation of nitro compounds or amines, bypassing the need for phosgene altogether. While much of this research has focused on aromatic isocyanates, the principles could be extended to aliphatic systems. acs.org

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. researchgate.netrsc.orgrsc.org A primary goal is the elimination of highly toxic reagents like phosgene and hydrazoic acid. rsc.orglibretexts.org

Key green strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Curtius and Hofmann are generally atom-economical.

Use of Safer Reagents: Replacing phosgene with less hazardous alternatives like triphosgene or developing entirely phosgene-free routes is a major focus. chemrxiv.org The use of dimethyl carbonate as a green carbonylating agent is also being explored. acs.org

Catalysis: Employing catalytic rather than stoichiometric reagents to minimize waste. The development of recyclable heterogeneous catalysts is particularly desirable.

Renewable Feedstocks: While likely challenging for a highly specialized fluorinated compound, exploring routes that begin from bio-based starting materials is a long-term goal for sustainable chemical production. rsc.orgchemrxiv.org

A potential green route to this compound could involve the catalytic decomposition of a carbamate derived from 3,3,3-trifluoropropan-1-amine and a green source of the carbonyl group, such as dimethyl carbonate or even CO₂.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential to maximize the yield and purity of this compound while minimizing byproducts and energy consumption. Key parameters to consider include temperature, reaction time, solvent, and catalyst loading.

For phosgenation reactions , controlling the temperature is crucial to prevent the formation of urea (B33335) byproducts from the reaction of the isocyanate with unreacted amine. The rate of addition of the amine to the phosgene solution is also a critical factor.

In non-phosgene rearrangements , the optimization of conditions depends on the specific reaction:

In the Curtius rearrangement , the temperature and reaction time for the thermal decomposition of the acyl azide must be carefully controlled to ensure complete conversion to the isocyanate without promoting unwanted side reactions or polymerization of the product.

For the Hofmann rearrangement , the stoichiometry of the base and bromine is critical for efficient formation of the N-bromoamide intermediate and subsequent rearrangement.

In catalytic methods , such as the decomposition of carbamates, screening different catalysts and supports, as well as optimizing the temperature, pressure, and flow rate (for continuous processes), can significantly impact the yield and selectivity. mdpi.com

The choice of solvent is also important, as it can influence the solubility of reagents and intermediates, as well as the reaction rate and pathway. For isocyanate synthesis, inert, aprotic solvents are generally preferred to avoid reactions with the isocyanate product.

| Parameter | Influence on Synthesis | General Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. | Systematically vary to find the optimal balance between reaction rate and purity. |

| Catalyst Loading | Impacts reaction speed and can influence side reactions. | Screen different concentrations to achieve efficient conversion with minimal catalyst usage. |

| Solvent | Affects solubility, reaction rate, and can react with the product. | Choose an inert, aprotic solvent that provides good solubility for all components. |

| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress over time to identify the point of maximum yield. |

This table provides a general overview of parameters to be optimized for the synthesis of this compound.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical steps to ensure high purity for subsequent research applications. The choice of technique is dictated by the scale of the synthesis, the nature of impurities, and the physical properties of the isocyanate.

Distillation: Fractional distillation under reduced pressure is the most common method for purifying volatile liquid isocyanates. google.com Given the expected volatility of this compound, this technique would likely be highly effective. Distillation separates the product from less volatile starting materials, solvent residues, and non-volatile polymeric byproducts. Performing the distillation at reduced pressure is crucial to lower the boiling point and minimize thermal stress on the isocyanate, which can prevent oligomerization (e.g., formation of uretdiones or isocyanurates). google.com

Chromatography: For small-scale research applications requiring very high purity, column chromatography can be employed.

Silica (B1680970) Gel Chromatography: While effective for many organic compounds, the high reactivity of the isocyanate group with the hydroxyl groups on the silica surface can lead to product loss. A short plug of silica may be used for rapid purification to remove polar impurities. wikipedia.org

Size-Exclusion Chromatography (SEC): This technique can be useful for removing polymeric byproducts from the desired monomeric isocyanate.

Crystallization: If the isocyanate is a solid at room temperature or forms a stable crystalline derivative, recrystallization from a suitable non-reactive solvent could be an effective purification method. However, many aliphatic isocyanates are liquids at ambient temperatures.

Solvent Extraction: A crude reaction mixture can be subjected to liquid-liquid extraction to remove water-soluble impurities. An inert organic solvent would be used to extract the isocyanate from an aqueous phase. Care must be taken to use a dry organic solvent to prevent hydrolysis of the isocyanate.

The table below outlines common purification techniques and their applicability to this compound.

| Technique | Principle | Applicability for this compound | Key Considerations |

| Fractional Distillation | Separation based on boiling point differences. | Highly suitable for volatile liquid isocyanates. | Must be performed under reduced pressure to prevent thermal degradation. |

| Column Chromatography | Separation based on polarity differences. | Suitable for small-scale, high-purity applications; potential for product loss on silica gel. | Use of deactivated silica or alternative stationary phases is recommended. |

| Crystallization | Separation based on solubility differences at varying temperatures. | Applicable if the compound is a solid or forms a suitable crystalline derivative. | Requires a non-reactive solvent. |

| Solvent Extraction | Separation based on differential solubility in immiscible liquids. | Useful for initial workup to remove water-soluble byproducts. | The organic solvent must be anhydrous. |

Scale-Up Considerations and Industrial Relevance for Academic Research

While this compound is a specialized chemical likely produced on a smaller scale than commodity isocyanates like MDI or TDI, the principles of scaling up its synthesis are relevant for producing larger quantities for advanced research or niche industrial applications. rsc.org The transition from a laboratory-scale procedure to a larger-scale process involves considerations of reaction efficiency, safety, cost-effectiveness, and process control.

Choice of Synthetic Route: For industrial-scale production, the phosgenation of 3,3,3-trifluoropropylamine (B1329503) is the most probable route due to its high efficiency and the established infrastructure for phosgene chemistry in the chemical industry. acs.orggoogle.com While non-phosgene routes are academically interesting and "greener," they often involve more expensive reagents, multi-step processes, or challenging reaction conditions that may not be economically viable on a large scale. google.comrsc.org For instance, the Curtius rearrangement uses azides, which can be explosive and pose significant safety risks during scale-up. rsc.org

Reactor Design and Process Control: The high toxicity of phosgene and the exothermic nature of its reaction with amines necessitate specialized reactor systems. Continuous flow reactors are often preferred over batch reactors for better temperature control and to minimize the volume of hazardous materials at any given time. The reaction of phosgene with an amine is typically a two-step process: a low-temperature "cold phosgenation" to form a carbamoyl chloride, followed by a higher-temperature "hot phosgenation" to eliminate HCl and form the isocyanate. google.com Precise control over temperature, pressure, and stoichiometry is critical to maximize yield and minimize the formation of byproducts such as ureas and isocyanurates.

Downstream Processing and Purification: On a larger scale, purification is almost exclusively performed by continuous fractional distillation. google.com This requires the design of distillation columns that can operate efficiently under high vacuum to prevent thermal degradation of the product. The separation and recycling of unreacted starting materials and the solvent are also key economic and environmental considerations. For instance, the HCl gas generated during phosgenation is a significant byproduct that is often captured and utilized in other chemical processes. google.com

The industrial relevance for academic research lies in understanding these scale-up challenges. Research focused on developing more efficient catalysts for non-phosgene routes, designing safer processes, or finding novel applications for this fluorinated isocyanate can have significant industrial impact. The trifluoromethyl group can impart unique properties, such as increased thermal stability and hydrophobicity, making this compound a potentially valuable monomer for specialty polymers and materials.

Reactivity Profiles and Mechanistic Investigations of 1,1,1 Trifluoro 3 Isocyanatopropane

Electrophilic Nature of the Isocyanate Group and its Activation by Trifluoromethyl Substitution

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the presence of a carbon atom double-bonded to two electronegative atoms, nitrogen and oxygen. wikipedia.org This creates a significant partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.

The presence of a trifluoromethyl (CF3) group at the 3-position of the propane (B168953) chain significantly enhances the electrophilicity of the isocyanate carbon in 1,1,1-trifluoro-3-isocyanatopropane. The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) is transmitted through the propyl chain, further polarizing the N=C=O group and increasing the positive charge density on the carbonyl carbon. This activation makes this compound more reactive towards nucleophiles compared to its non-fluorinated analog, 3-isocyanatopropane.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The electron-withdrawing nature of the trifluoromethyl group has a profound impact on both the kinetics and thermodynamics of reactions involving the isocyanate moiety.

Kinetics: The increased electrophilicity of the isocyanate carbon due to the CF3 group leads to a significant acceleration of nucleophilic addition reactions. The rate of reaction is generally higher because the energy of the transition state is lowered. Nucleophiles can more readily attack the electron-deficient carbon center, leading to faster reaction times. For instance, the reaction of isocyanates with alcohols to form urethanes and with amines to form ureas is expected to be kinetically more favorable for this compound than for non-fluorinated alkyl isocyanates. nih.gov

Nucleophilic Addition Reactions of the Isocyanate Moiety

The activated isocyanate group of this compound readily undergoes nucleophilic addition reactions with a variety of functional groups.

Alcoholysis and Urethane (B1682113) Formation Mechanisms in Detail

The reaction of this compound with alcohols (alcoholysis) leads to the formation of N-(3,3,3-trifluoropropyl)carbamates, commonly known as urethanes. wikipedia.org The reaction is typically carried out by mixing the isocyanate with the alcohol, often in a suitable solvent. kuleuven.be

The mechanism proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the oxygen to the nitrogen atom, leading to the final urethane product. The reaction is generally catalyzed by tertiary amines or organometallic compounds, which can activate the alcohol or the isocyanate, respectively. rsc.orgresearchgate.net

Reaction Scheme:

CF₃CH₂CH₂NCO + R-OH → CF₃CH₂CH₂NHC(O)OR

While specific kinetic data for the alcoholysis of this compound is not extensively documented, the reaction is expected to be rapid due to the activating effect of the trifluoromethyl group.

Aminolysis and Urea (B33335) Formation Mechanisms with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines (aminolysis) yields N,N'-disubstituted ureas. commonorganicchemistry.com This reaction is generally very fast and often proceeds without the need for a catalyst. commonorganicchemistry.comumn.edu

The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This is followed by a rapid proton transfer from the attacking nitrogen to the isocyanate nitrogen, forming a stable urea linkage.

Reaction with Primary Amines:

CF₃CH₂CH₂NCO + R-NH₂ → CF₃CH₂CH₂NHC(O)NHR

Reaction with Secondary Amines:

CF₃CH₂CH₂NCO + R₂NH → CF₃CH₂CH₂NHC(O)NR₂

The formation of ureas from this compound is a highly efficient process, leading to high yields of the corresponding products. nih.gov

| Nucleophile | Product | General Observations |

| Primary Amine (R-NH₂) | N-(3,3,3-trifluoropropyl)-N'-alkyl/aryl-urea | Typically a fast and high-yielding reaction. nih.gov |

| Secondary Amine (R₂NH) | N-(3,3,3-trifluoropropyl)-N',N'-dialkyl/aryl-urea | Also a rapid reaction, forming a trisubstituted urea. |

Reaction with Carboxylic Acids and Anhydrides

The reaction of isocyanates with carboxylic acids is more complex and can lead to different products depending on the reaction conditions. researchgate.net The initial reaction involves the addition of the carboxylic acid to the isocyanate to form a mixed carbamic-carboxylic anhydride (B1165640). This intermediate is generally unstable and can decompose through several pathways.

One common pathway involves the decarboxylation of the mixed anhydride to form an N-substituted amide and carbon dioxide.

Reaction Scheme:

CF₃CH₂CH₂NCO + R-COOH → [CF₃CH₂CH₂NHC(O)OC(O)R] → CF₃CH₂CH₂NHC(O)R + CO₂

Alternatively, the mixed anhydride can react with another molecule of the carboxylic acid to form a symmetric acid anhydride and a carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with the isocyanate to form a urea. researchgate.net

Reaction with Thiols and Thiourethane Formation

The reaction of this compound with thiols (mercaptans) results in the formation of N-(3,3,3-trifluoropropyl)thiocarbamates, also known as thiourethanes. nih.gov This reaction is analogous to the reaction with alcohols but often requires a base catalyst, such as a tertiary amine, to proceed at a reasonable rate. researchgate.net

The mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon. The presence of a base facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, which then attacks the isocyanate. A subsequent proton transfer yields the thiourethane product.

Reaction Scheme:

CF₃CH₂CH₂NCO + R-SH --(Base)--> CF₃CH₂CH₂NHC(O)SR

The "thiol-isocyanate click" reaction is known for its high efficiency and selectivity, making it a valuable tool in polymer and materials science. researchgate.net

| Nucleophile | Product | Catalyst |

| Alcohol (R-OH) | Urethane | Often used (e.g., tertiary amines, organometallics) rsc.orgresearchgate.net |

| Primary Amine (R-NH₂) | Urea | Generally not required commonorganicchemistry.com |

| Secondary Amine (R₂NH) | Urea | Generally not required commonorganicchemistry.com |

| Thiol (R-SH) | Thiourethane | Often required (e.g., tertiary amines) researchgate.net |

Reaction with Water and Subsequent Decarboxylation Pathways

The reaction of isocyanates with water is a well-established process that proceeds through the formation of a carbamic acid intermediate. wikipedia.org In the case of this compound, the initial nucleophilic attack of water on the carbonyl carbon of the isocyanate group leads to the formation of 3,3,3-trifluoropropylcarbamic acid. This intermediate is generally unstable and undergoes spontaneous decarboxylation to yield the corresponding amine, 3,3,3-trifluoropropan-1-amine, and carbon dioxide. wikipedia.org

CF₃CH₂CH₂NCO + H₂O → [CF₃CH₂CH₂NHCOOH] → CF₃CH₂CH₂NH₂ + CO₂

Cycloaddition Reactions Involving the Isocyanate

The isocyanate group of this compound is a versatile functional group for participating in various cycloaddition reactions, providing pathways to a range of heterocyclic compounds.

[2+2] Cycloadditions for Azetidine Ring Formation

The [2+2] cycloaddition reaction between an isocyanate and an alkene, known as the aza Paternò-Büchi reaction, is a method for synthesizing β-lactams (azetidin-2-ones). While direct examples involving this compound are not extensively documented in the available literature, the synthesis of trifluoromethylated azetidines from related precursors highlights the potential of this approach. For instance, the reaction of alkenes with Graf's isocyanate has been used to produce β-lactams, which can then be reduced to the corresponding azetidines. domainex.co.uk The synthesis of substituted azetidines is of significant interest due to their prevalence in biologically active compounds. nih.govamanote.com The general approach involves the formation of a four-membered ring through the concerted or stepwise reaction of the C=N bond of the isocyanate with the C=C bond of an alkene. The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of the cycloaddition.

[4+2] Cycloadditions (e.g., with Dienes)

The isocyanate group can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. mdpi.comnih.govresearchgate.net This reaction provides a route to six-membered heterocyclic rings. Although specific examples with this compound are not detailed in the surveyed literature, the general reactivity pattern of isocyanates in Diels-Alder reactions is well-established. The reaction involves the interaction of the π systems of the diene and the C=N or C=O bond of the isocyanate. The regioselectivity and stereoselectivity of these reactions are governed by electronic and steric factors of both the diene and the dienophile. The electron-withdrawing trifluoromethyl group in this compound would be expected to enhance its dienophilic character.

Polymerization via Cycloaddition Pathways

Isocyanates are known to undergo polymerization to form polyisocyanates. The polymerization can proceed through various mechanisms, including cycloaddition pathways. The direct polymerization of isocyanate-functional monomers can be achieved through controlled radical polymerizations to create polymers with reactive side chains. usm.edu While specific studies on the polymerization of this compound via cycloaddition were not found, the general principles of isocyanate polymerization are applicable. The use of blocked isocyanates in polymerization allows for the formation of polymers that can be later functionalized by deblocking the isocyanate groups. usm.edu The properties of the resulting polymer foams, for instance, are highly dependent on the isocyanate chemistry, including the ratio of isocyanate to polyol and the reaction conditions. youtube.com

Isocyanate Trimerization and Oligomerization Reactions

Isocyanates have a propensity to undergo self-condensation reactions, leading to the formation of cyclic trimers (isocyanurates) and other oligomers. The trimerization of isocyanates is a significant reaction, often catalyzed by various agents, leading to thermally stable isocyanurate rings. This reaction is important in the production of polyurethane foams and other polymeric materials, as it introduces cross-linking and enhances the material's properties. youtube.com

Catalytic Effects on the Reactivity and Selectivity of this compound Transformations

The reactivity and selectivity of isocyanate transformations can be significantly influenced by the use of catalysts. Lewis acids are known to promote various reactions of isocyanates. rsc.orgresearchgate.net For instance, Lewis acid catalysis can facilitate the reaction of isocyanates with nucleophiles and promote cycloaddition reactions. youtube.com Base catalysis is also commonly employed in reactions involving isocyanates, such as their reaction with alcohols and amines, with the mechanism depending on the acidity of the nucleophile and the strength of the base. rsc.org

Applications in Advanced Polymer Science and Engineering

Synthesis of Fluorinated Polyurethanes and Polyureas

There is a lack of specific studies detailing the use of 1,1,1-trifluoro-3-isocyanatopropane as a primary monomer for the synthesis of fluorinated polyurethanes and polyureas. General methods for polyurethane synthesis involve the step-growth polymerization of diisocyanates with polyols. sci-hub.se While the synthesis of fluorinated polyurethanes is an active area of research, studies tend to focus on other fluorinated diols, polyols, or isocyanates. sci-hub.se

Design and Synthesis of Novel Fluorinated Monomers and Prepolymers

No literature was found describing the design and synthesis of new monomers or prepolymers derived from this compound for subsequent polymerization.

Tailoring Polymer Architecture and Segmental Composition with Trifluoroisocyanate Moieties

The influence of the specific 3-(trifluoromethyl)propyl group on polymer architecture, segmental distribution in hard and soft segments, and resulting material properties has not been a subject of detailed investigation in the available literature.

Investigation of Polymer Microstructure and Intermolecular Interactions

Similarly, research into the specific effects of incorporating this compound on the microstructure, phase separation, and intermolecular forces (such as hydrogen bonding and fluorine-fluorine interactions) of the resulting polymers is absent from the current body of scientific publications.

Development of Novel Fluorinated Polymeric Materials

The development of new materials often involves incorporating functional monomers into more complex polymer structures or using them to create crosslinked networks.

Incorporation into Block and Graft Copolymers

There are no available studies detailing the synthesis of block or graft copolymers where this compound is used to form a fluorinated segment. The synthesis of such copolymers is a common strategy to combine the properties of different polymer types, but this has not been documented for this specific isocyanate.

Crosslinking and Network Formation Strategies

While isocyanates are commonly used as crosslinking agents, no specific strategies or research findings were identified that utilize this compound for creating crosslinked polymer networks or hydrogels.

One study was identified that involved the use of this compound. However, this application was in the context of surface modification rather than polymer synthesis. Specifically, it was used to immobilize trifluoromethyl groups onto the surface of an amino-activated polylactide material to modify its surface properties. sci-hub.se This falls outside the scope of using the compound as a building block for new polymers.

Covalent Polymerization Techniques (e.g., Controlled Radical Polymerization, Ring-Opening Polymerization)

The synthesis of advanced polymeric materials often relies on polymerization techniques that offer precise control over molecular weight, architecture, and functionality. Controlled radical polymerization (CRP) and ring-opening polymerization (ROP) are two such powerful methods. sigmaaldrich.comresearchgate.net While this compound is not typically employed as a monomer for direct polymerization via these pathways, its highly reactive isocyanate group makes it a valuable agent for pre- or post-polymerization modification.

In the context of CRP, which includes methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), initiators or chain transfer agents bearing hydroxyl groups can be functionalized with this compound. The reaction between the isocyanate and the hydroxyl group forms a stable urethane (B1682113) linkage, thereby introducing the trifluoromethylpropyl moiety at the beginning or end of a polymer chain. This approach allows for the creation of well-defined block copolymers or end-functionalized polymers with the unique properties imparted by the fluorine atoms, such as hydrophobicity and low surface energy. researchgate.netnih.gov

Similarly, in ring-opening polymerization, this compound can be used to modify hydroxyl-containing monomers prior to polymerization. For instance, a cyclic ester or carbonate monomer with a pendant hydroxyl group could be reacted with the isocyanate. The subsequent ROP of this functionalized monomer would yield a polyester (B1180765) or polycarbonate with trifluoromethylpropyl groups incorporated into the side chains. google.com This strategy is effective for tailoring the bulk properties of the resulting polymer. The ring-opening of fluorinated monomers, such as 3,3,3-trifluoro-1,2-epoxypropane, has been studied, demonstrating the compatibility of fluorine groups with ROP mechanisms. scispace.com

Surface Functionalization and Biomaterial Modification Research

The modification of material surfaces to achieve specific chemical and physical properties is a cornerstone of advanced materials science. This compound is a key reagent in this field due to the combined reactivity of its isocyanate group and the distinct properties of the trifluoromethyl group.

The surface of a polymer like Polyethylene Terephthalate (PET) can be functionalized with this compound to create a durable, covalently modified surface. The process typically involves two main steps. First, the PET surface, which is relatively inert, must be activated to generate reactive functional groups. This can be achieved through methods such as alkaline hydrolysis, plasma treatment, or UV irradiation, which introduce hydroxyl (-OH) and carboxyl (-COOH) groups on the surface. aip.orgresearchgate.net

In the second step, the activated PET surface is exposed to a solution of this compound. The highly electrophilic isocyanate group (-NCO) readily reacts with the newly formed surface hydroxyl groups. This reaction forms a stable and covalent urethane bond, effectively grafting the trifluoromethylpropyl group onto the PET substrate. google.comnih.gov This covalent immobilization ensures the long-term stability of the modified surface, preventing the leaching of the functional coating, which is critical for applications in demanding environments such as medical implants.

The covalent attachment of this compound to a material substrate profoundly alters its surface properties, most notably its surface energy and wettability. The terminal trifluoromethyl (-CF3) groups introduced onto the surface are responsible for this change. Due to the high electronegativity of fluorine atoms and the low polarizability of the C-F bond, fluorinated surfaces exhibit exceptionally low surface energy. researchgate.nettaylorandfrancis.com

A decrease in surface energy results in a decrease in wettability by liquids, a property that is quantified by measuring the contact angle. For a modified surface, the water contact angle increases significantly, indicating a transition to a highly hydrophobic state. nih.gov Similarly, the contact angle for non-polar liquids like diiodomethane (B129776) also changes, allowing for the calculation of the total surface free energy and its dispersive and polar components. aip.org Research on various fluorinated polymers confirms this trend, where the presence of -CF3 groups at the surface consistently leads to materials that are both hydrophobic and oleophobic. researchgate.netrsc.org

Table 1: Comparison of Surface Properties for Unmodified and Modified Polyethylene Terephthalate (PET)

| Property | Unmodified PET | PET Modified with this compound (Expected) |

| Dominant Surface Groups | Ester (-COO-) | Trifluoromethyl (-CF3) |

| Surface Energy (dynes/cm or mN/m) | ~42 tstar.com | < 25 researchgate.netrsc.org |

| Water Contact Angle (°) | ~76° tstar.com | > 110° rsc.org |

| Wettability | Moderately Hydrophilic | Highly Hydrophobic |

Surfaces modified with this compound are of significant interest in biomaterial science due to their unique interactions with biological systems. The low surface energy and hydrophobicity imparted by the trifluoromethyl groups create a "non-fouling" or "bio-passive" interface that can resist the adhesion of biological entities. nih.govnih.gov

The primary event upon placing a material in a biological environment is the non-specific adsorption of proteins. youtube.com Low-energy fluorinated surfaces have been shown to minimize the thermodynamic driving force for protein adsorption and denaturation. acs.orgacs.org Studies have demonstrated that such surfaces can significantly reduce the adhesion of common proteins found in blood plasma, such as albumin and fibrinogen. acs.org This reduction in protein fouling is critical because the adsorbed protein layer mediates subsequent biological responses, including platelet adhesion and activation, and cell attachment. youtube.comnih.gov Consequently, these surfaces often exhibit reduced thrombogenicity and can inhibit the formation of bacterial biofilms, making them promising candidates for cardiovascular grafts, catheters, and other medical devices where biocompatibility and resistance to infection are paramount. nih.govnih.gov

Table 2: Biological Interactions with Surfaces Modified by this compound

| Biological Interaction | Unmodified Surface (e.g., PET) | Modified Fluorinated Surface | Research Finding |

| Protein Adsorption | High | Low | Fluorinated surfaces resist the non-specific adsorption of proteins like albumin and fibrinogen. nih.govacs.org |

| Platelet Adhesion | Moderate to High | Low | Reduced protein adsorption leads to decreased platelet adhesion and activation. nih.gov |

| Bacterial Adhesion | High | Low | Low surface energy inhibits the initial attachment of bacteria, a key step in biofilm formation. nih.gov |

| Cellular Growth | Supports Adhesion/Growth | Inhibits Adhesion/Growth | The non-adhesive nature generally prevents the attachment and proliferation of mammalian cells. nih.gov |

Advanced Polymerization Kinetics and Thermodynamics Utilizing this compound

The influence of this compound on polymerization processes extends to the kinetic and thermodynamic aspects of the reactions in which it participates. While it is not a traditional monomer, its role as a functionalizing agent affects the reaction rates and energetics of polymer formation.

The kinetics of the reaction between the isocyanate group and a nucleophile (such as an alcohol or amine to form a urethane or urea (B33335) linkage, respectively) are significantly influenced by the electronic structure of the isocyanate molecule. In this compound, the trifluoromethyl group is a potent electron-withdrawing group. This inductive effect (-I) pulls electron density away from the isocyanate group, increasing the partial positive charge (electrophilicity) on the isocyanate carbon atom. This heightened electrophilicity makes the isocyanate more susceptible to nucleophilic attack, thereby accelerating the rate of the urethane- or urea-forming reaction. Kinetic studies on the curing of fluorinated polyurethanes have explored how the presence of fluorine affects activation energy and reaction speed. rsc.org Research on the reaction between fluorinated alcohols and isocyanates also provides insight into these kinetic effects. documentsdelivered.com

From a thermodynamic standpoint, the stability of the resulting urethane bond contributes to a favorable reaction equilibrium. However, comprehensive thermodynamic studies, such as determining the ceiling temperature for polymerizations involving monomers functionalized with this compound, are not widely documented in the literature. Such studies would be necessary to fully define the polymerization conditions, including temperature and pressure, to avoid depolymerization and control the final polymer properties. The kinetic behavior of fluorinated monomers has been investigated in various contexts, including under physical confinement, which can alter reaction rates. rsc.orgnih.gov However, detailed kinetic and thermodynamic data specifically for polymerizations utilizing this compound remain an area for future research.

Role in Advanced Organic Synthesis

Formation of Trifluoromethyl-Containing Heterocycles

The isocyanate group is a versatile handle for synthesizing heterocycles. For instance, reactions with epoxides can yield oxazolidinones, and cycloadditions with various dipolarophiles can lead to a range of nitrogen-containing ring systems. google.comnih.govnih.gov However, no specific studies demonstrating these transformations with 1,1,1-Trifluoro-3-isocyanatopropane could be identified.

The reaction of an isocyanate with an amine to form a urea (B33335), or with an alcohol to form a carbamate (B1207046), is a fundamental transformation in organic chemistry. rsc.orgrsc.org While general methods for these reactions are well-established, specific examples detailing the synthesis, yields, and characterization of ureas and carbamates derived from this compound are not available in the reviewed literature.

The synthesis of fluorinated heterocycles like oxazolidinones and imidazolidinones often involves isocyanate precursors. google.comnih.gov For example, the catalyzed reaction between an epoxide and an isocyanate is a common route to oxazolidinones. Despite the potential of this compound as a substrate in these reactions, no published research could be found that details its use for creating these specific trifluoromethylated ring systems.

Isocyanates can be employed in cascade or multicomponent reactions to build complex molecular architectures. Their ability to participate in cycloadditions or to be incorporated into annulation strategies makes them potentially useful for constructing polycyclic scaffolds. However, the scientific literature lacks examples of this compound being used for this purpose.

Chiral Derivatization and Stereoselective Synthesis

The isocyanate group can be a key component in asymmetric synthesis, either by reacting with chiral auxiliaries or by participating in stereoselective catalytic processes.

Asymmetric reactions involving isocyanates are crucial for accessing enantiomerically pure compounds. These can include catalyzed additions of nucleophiles or cycloaddition reactions. While there is extensive research on asymmetric reactions of isocyanates, none of the identified studies specifically employed this compound as the substrate to create chiral molecules. rsc.orgrsc.org

The synthesis of enantiopure trifluoromethylated compounds is of high interest, particularly for pharmaceutical applications. nih.gov Chiral isocyanates or the reaction of achiral isocyanates with chiral nucleophiles are common strategies. nih.govsigmaaldrich.com Isocyanates can be used as chiral derivatizing agents to determine the enantiomeric excess of alcohols or amines. However, there is no documented use of this compound for the synthesis of enantiomerically pure compounds or as a chiral derivatizing agent in the reviewed scientific databases.

Application in Peptide Chemistry and Bioconjugation Strategies

The unique structure of this compound, featuring a highly reactive isocyanate group and a stable trifluoromethyl tag, makes it a valuable tool in the fields of peptide chemistry and bioconjugation. These strategies involve the chemical linking of molecules to biomolecules like proteins or peptides for various applications, including diagnostics and therapeutics. google.com

Functionalization of Peptides and Proteins

The primary role of this compound in this context is the functionalization of peptides and proteins. The isocyanate group (–N=C=O) is a potent electrophile that readily reacts with nucleophilic functional groups found in the side chains of amino acid residues and at the N-terminus of a peptide or protein chain. nih.govnih.gov This reactivity allows for the covalent attachment of the trifluoromethylpropyl moiety to the biomolecule.

The principal reactions involve:

Reaction with Lysine (B10760008): The primary amine (–NH₂) in the side chain of lysine residues reacts with the isocyanate to form a stable urea linkage. researchgate.netresearchgate.net

Reaction with N-Terminus: The free α-amino group at the N-terminus of a peptide chain reacts similarly to form a terminal urea group. nih.gov

Other Nucleophilic Residues: Other residues with nucleophilic side chains, such as cysteine (thiol group), serine (hydroxyl group), and tyrosine (hydroxyl group), can also react with isocyanates, although the reactivity is generally lower than with primary amines. researchgate.netnih.gov

This modification serves two main purposes. First, it introduces a stable, non-natural chemical entity onto the biomolecule, which can alter its properties in a controlled manner. Second, the trifluoromethyl (–CF₃) group acts as a highly sensitive reporter group for ¹⁹F NMR spectroscopy, a technique used to study protein structure and interactions without the background noise inherent in ¹H NMR of complex biological samples. acs.org The direct, post-translational incorporation of such fluorinated tags provides a powerful alternative to more complex biosynthetic methods. acs.orgresearchgate.net

Table 1: Reactivity of Isocyanate Group with Amino Acid Residues

| Amino Acid Residue | Reactive Functional Group | Resulting Linkage |

|---|---|---|

| Lysine | ε-Amino (–NH₂) | Urea |

| N-Terminus | α-Amino (–NH₂) | Urea |

| Cysteine | Thiol (–SH) | Thiocarbamate |

| Serine, Threonine | Hydroxyl (–OH) | Carbamate (Urethane) |

| Tyrosine | Phenolic Hydroxyl (–OH) | Carbamate (Urethane) |

| Aspartic Acid, Glutamic Acid | Carboxyl (–COOH) | Amide (via anhydride (B1165640) intermediate) |

Development of Linkers for Molecular Probes

The bifunctional nature of this compound makes it an ideal candidate for use as a chemical linker or as a component in the synthesis of more complex molecular probes. nih.govnih.gov A molecular probe is a molecule used to detect or identify other molecules or to study the properties of biological systems.

In this application, the isocyanate end of the molecule can be reacted with a specific functional group on a peptide, protein, or other biomolecule of interest. nih.gov This leaves the stable and chemically robust 3,3,3-trifluoropropyl group at the other end. This trifluoromethyl-terminated chain can serve several functions:

As a ¹⁹F NMR Probe: As mentioned, the trifluoromethyl group is an excellent tag for ¹⁹F NMR studies, allowing researchers to monitor the location and environment of the labeled biomolecule. acs.org

As a Hydrophobic Tag: The fluorinated alkyl chain can be used to introduce a hydrophobic element, which can influence the folding, aggregation, or membrane-binding properties of the modified peptide or protein.

As a Point of Attachment: While the trifluoromethyl group itself is generally considered inert, the propyl chain can be modified prior to the isocyanate formation to include other functionalities, creating a heterobifunctional linker. This allows for the subsequent attachment of other molecules, such as fluorescent dyes, chelating agents for radiometals, or drug molecules.

Isocyanate-mediated strategies are being developed for the rapid and versatile tagging of small molecules and biomolecules for a wide range of applications, including the synthesis of photoaffinity labels and pull-down probes for target identification in drug discovery. nih.govnih.gov

Utility as a Versatile Building Block in Multi-Step Syntheses of Complex Organic Molecules

Organic building blocks are relatively simple molecules that are used as the starting components for the bottom-up assembly of more complex molecular architectures. nih.gov this compound, with its distinct reactive and passive ends, serves as a valuable fluorinated building block in multi-step organic synthesis. google.com

The synthesis of this building block would likely start from a precursor such as 1,1,1-Trifluoro-3-iodopropane or 3-Chloro-1,1,1-trifluoropropane. sigmaaldrich.comsigmaaldrich.comnih.gov These precursors can be converted to the corresponding amine (3,3,3-trifluoropropylamine) via nucleophilic substitution, which is then phosgenated or treated with a phosgene (B1210022) equivalent to yield the target isocyanate.

Once obtained, this compound can be used in a variety of synthetic transformations. The highly electrophilic carbon atom of the isocyanate group can be attacked by a wide range of nucleophiles, making it a versatile handle for introducing the N-(3,3,3-trifluoropropyl)carbamoyl group into a molecule. noaa.govresearchgate.net

Examples of its utility include:

Synthesis of Fluorinated Ureas and Carbamates: Reaction with primary or secondary amines yields substituted ureas, while reaction with alcohols produces carbamates (urethanes). noaa.govnih.gov These functional groups are common in pharmaceuticals and agrochemicals, and the incorporation of a trifluoromethyl group can enhance properties such as metabolic stability and binding affinity. researchgate.net

Heterocycle Synthesis: Isocyanates are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds, such as triazines and pyrimidinones. researchgate.net The trifluoropropyl group would be incorporated into the final heterocyclic structure, influencing its chemical and physical properties.

Polymer Chemistry: As a monofunctional isocyanate, it can be used as a chain-terminating or end-capping agent in the synthesis of polyurethanes. This allows for the introduction of a trifluoromethyl group at the end of a polymer chain, which can be used to control the surface properties of the final material, such as hydrophobicity and chemical resistance. nih.gov

Development of Novel Organocatalytic Systems Involving Isocyanates

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The development of novel organocatalytic systems is a major area of modern chemical research, aiming to replace traditional metal-based catalysts with more environmentally benign and sustainable alternatives.

Isocyanates are common substrates used to test and develop new organocatalytic reactions. researchgate.net While specific studies involving this compound in this context are not widely documented, its reactivity profile suggests it would be a relevant substrate. The electron-withdrawing nature of the trifluoromethyl group, transmitted through the propyl chain, increases the electrophilicity of the isocyanate carbon atom. This enhanced reactivity can be beneficial in catalytic systems. nih.gov

Organocatalytic systems involving isocyanates typically focus on two main activation modes:

Nucleophile Activation: A basic organocatalyst (e.g., a tertiary amine or N-heterocyclic carbene) activates the nucleophile (e.g., an alcohol or amine), increasing its reactivity towards the isocyanate.

Electrophile Activation: An acidic organocatalyst (e.g., a thiourea (B124793) or squaramide) can activate the isocyanate itself through hydrogen bonding, making it more susceptible to nucleophilic attack.

The predictable and enhanced reactivity of this compound makes it a useful model substrate for studying the mechanism and scope of new organocatalytic transformations, such as the asymmetric synthesis of chiral ureas or carbamates. The development of such catalytic systems is crucial for the efficient and selective synthesis of complex, biologically active molecules.

Table of Mentioned Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| 1,1,1-Trifluoro-3-iodopropane | 1,1,1-Trifluoro-3-iodopropane |

| 3-Chloro-1,1,1-trifluoropropane | 3-Chloro-1,1,1-trifluoropropane |

| 3,3,3-Trifluoropropylamine (B1329503) | 3,3,3-Trifluoropropan-1-amine |

| Cysteine | (2R)-2-amino-3-mercaptopropanoic acid |

| Lysine | (2S)-2,6-diaminohexanoic acid |

| Serine | (2S)-2-amino-3-hydroxypropanoic acid |

| Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Phosgene | Carbonyl dichloride |

| Urea | Urea |

| Carbamate | Carbamate |

| Thiol | Thiol |

| Amine | Amine |

| Alcohol | Alcohol |

| N-heterocyclic carbene | N-heterocyclic carbene |

| Thiourea | Thiourea |

| Squaramide | Squaramide |

| Polyurethane | Polyurethane |

Computational and Theoretical Chemistry Studies of 1,1,1 Trifluoro 3 Isocyanatopropane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for investigating the electronic structure of 1,1,1-trifluoro-3-isocyanatopropane.

Electronic Properties: These calculations can determine key electronic properties such as molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing trifluoromethyl group (-CF₃) is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. The highly electrophilic carbon atom of the isocyanate group (-NCO) is a key feature, making it susceptible to nucleophilic attack. researchgate.net

Charge Distribution and Bonding: Analysis of the calculated electron density allows for the determination of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) and the generation of a molecular electrostatic potential (MEP) map. researchgate.net The MEP map would visually highlight the electrophilic and nucleophilic regions of the molecule. The carbon of the isocyanate group would show a significant positive potential, while the oxygen and nitrogen atoms, along with the fluorine atoms, would exhibit negative potential. researchgate.net

Calculations can also provide precise predictions of geometric parameters. Below is a hypothetical table of calculated bond lengths and angles for this compound, based on typical values for similar fluorinated and isocyanate-containing compounds.

| Parameter | Atoms Involved | Hypothetical Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-C (propane backbone) | 1.53 Å |

| Bond Length | C-N (isocyanate) | 1.38 Å |

| Bond Length | N=C (isocyanate) | 1.22 Å |

| Bond Length | C=O (isocyanate) | 1.18 Å |

| Bond Angle | F-C-F | 108.5° |

| Bond Angle | C-C-C | 112.0° |

| Bond Angle | C-N=C | 125.0° |

Detailed Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reactions. By applying principles like Transition State Theory, chemists can model the reaction of this compound with other molecules, such as an alcohol to form a urethane (B1682113).

For the reaction of this compound with a simple alcohol like methanol (B129727), the mechanism would likely involve the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. Computational modeling could be used to compare different potential pathways and determine the most favorable one. The influence of catalysts on the reaction could also be modeled by including the catalyst in the calculations and observing its effect on the activation energies. researchgate.net

A hypothetical energy profile for a two-step reaction mechanism is detailed in the table below.

| Reaction Step | Description | Hypothetical Activation Energy (Ea) | Hypothetical Enthalpy Change (ΔH) |

|---|---|---|---|

| Step 1: Nucleophilic Attack | Methanol attacks the isocyanate carbon to form an intermediate. | 15 kcal/mol | -5 kcal/mol |

| Step 2: Proton Transfer | A proton is transferred from the methanol oxygen to the isocyanate nitrogen. | 5 kcal/mol | -25 kcal/mol |

Conformer Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. The study of these conformers and the energy associated with them is crucial, as the conformational preference of a molecule can significantly impact its physical properties and reactivity.

Potential Energy Surface (PES): For this compound, rotation around the C-C bonds of the propane (B168953) backbone leads to various conformers, such as anti and gauche arrangements. A computational scan of the potential energy surface (PES) can be performed by systematically rotating key dihedral angles and calculating the energy at each point. mdpi.com This analysis identifies the minimum energy (most stable) conformers and the energy barriers for interconversion between them. The presence of the bulky and electronegative trifluoromethyl group is expected to have a strong influence on the conformational preferences, potentially favoring conformations that minimize steric hindrance and electrostatic repulsion. scispace.comnih.gov

The relative energies of different conformers determine their population at a given temperature according to the Boltzmann distribution.

| Conformer | Description of Dihedral Angle (C-C-C-N) | Hypothetical Relative Energy (kcal/mol) | Hypothetical Population at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~70% |

| Gauche (+) | ~60° | 0.80 | ~15% |

| Gauche (-) | ~-60° | 0.80 | ~15% |

Molecular Dynamics Simulations of Polymerization Processes and Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules or small systems, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time. mdpi.com MD simulations would be particularly valuable for studying the polymerization of this compound and its interactions in a condensed phase. mdpi.com

Polymerization Simulation: Isocyanates are key monomers in the production of polyurethanes. mdpi.com An MD simulation could model the step-growth polymerization process, providing insights into the resulting polymer's chain length, structure, and dynamics. vot.pl By simulating a system containing many monomers, one can observe how they react and self-assemble. This is crucial for understanding the link between the monomer's chemical structure and the final properties of the polymer material. researchgate.net

Intermolecular Interactions: MD simulations can also be used to study how this compound molecules interact with each other or with solvent molecules. This can be used to predict bulk properties like density, viscosity, and solvation free energy. The simulations would track the positions and velocities of all atoms over time, governed by a force field that describes the inter- and intramolecular forces.

The setup of such a simulation requires careful selection of parameters.

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS-AA | Defines the potential energy function for atomic interactions. |

| System Size | ~1000 molecules | To represent a bulk phase and minimize finite-size effects. |

| Temperature | 298 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard pressure conditions. |

| Simulation Time | 100 ns | To allow the system to equilibrate and sample sufficient configurations. |

Prediction of Spectroscopic Signatures for Structural Elucidation of Derivatives (Theoretical Perspective)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing new compounds. nih.gov After a derivative of this compound is synthesized (for example, the urethane mentioned in section 6.2), quantum chemical calculations can predict its key spectroscopic signatures.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov Specific functional groups have characteristic vibrational modes. For a urethane derivative, one would expect to see characteristic peaks for the N-H stretch, C=O stretch, and C-O stretch, in addition to the C-F stretching vibrations from the trifluoromethyl group. Comparing the calculated spectrum to the experimental one can confirm the structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants. researchgate.net These parameters are highly sensitive to the electronic environment of each nucleus. For a derivative of this compound, predicting the ¹⁹F NMR spectrum would be particularly useful for confirming that the trifluoromethyl group remained intact during the reaction.

The table below shows a hypothetical comparison between calculated and experimental spectroscopic data for a urethane derivative.

| Spectroscopic Technique | Feature | Hypothetical Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Urethane) | 1710 cm⁻¹ | 1705 cm⁻¹ |

| ¹³C NMR | CF₃ Carbon | 124 ppm | 125 ppm |

| ¹⁹F NMR | CF₃ Fluorines | -72 ppm | -71.5 ppm |

Emerging Research Frontiers and Future Perspectives

Integration in Supramolecular Chemistry and Self-Assembly Processes

The introduction of fluorine into molecular structures can profoundly influence their self-assembly behavior, often leading to more stable and robust supramolecular lattices. nih.govresearchgate.net The strong, localized dipole moment of the trifluoromethyl (CF₃) group in 1,1,1-Trifluoro-3-isocyanatopropane is a key driver for its integration into supramolecular systems. This feature can induce directional intermolecular interactions, guiding the spontaneous organization of molecules into well-defined, higher-order structures.

While the isocyanate group is typically used for covalent polymer formation, its derivatives, such as the ureas and carbamates formed upon reaction with amines and alcohols, respectively, are excellent candidates for directing self-assembly. Research on analogous systems, such as all-cis-fluorinated cyclohexanes, has demonstrated that the large dipole moments of fluorinated aliphatic molecules can be harnessed to create complex supramolecular polymers, including soluble nanofibers with controlled lengths. thieme-connect.comresearchgate.net These processes can be initiated through methods like seeding or ultrasound irradiation, showcasing a high degree of control over the polymerization. researchgate.net

Future research is anticipated to focus on using this compound to create novel amphiphiles that self-assemble in solution. By reacting the isocyanate with hydrophilic head groups, researchers can design molecules that form micelles, vesicles, or other nanostructures. The fluorinated tail would provide a strong driving force for assembly through solvophobic effects, potentially leading to new materials for encapsulation, delivery systems, and the creation of patterned surfaces. thieme-connect.com The disassembly of these structures, for instance, through the addition of specific ions, also presents a frontier for creating responsive and dynamic materials. thieme-connect.com

Applications in Functional Materials Research (e.g., optical, electronic, responsive materials)

The incorporation of this compound as a monomer into polymers, particularly polyurethanes, imparts a unique combination of properties, making it a valuable component in functional materials research. mdpi.com Fluorinated polyurethanes (FPUs) are noted for their low surface energy, excellent thermal and chemical stability, and hydrophobicity. mdpi.com

Optical and Electronic Materials: Fluorinated polymers often exhibit excellent optical and dielectric properties. FPUs derived from fluorinated monomers are used as soluble resins for conformal coatings in the electronics industry, where high chemical resistance and effective insulation are critical. fluoropolymers.eugoogle.com The presence of the C-F bond, with its low polarizability, can contribute to materials with a low refractive index, a desirable characteristic for anti-reflective coatings and optical cladding.

Responsive Materials: The field of stimuli-responsive or "smart" materials is a significant area of investigation. Fluorinated polymers can be designed to respond to various external triggers, such as temperature or pH. For example, thermoresponsive fluorinated polymers have been developed that exhibit a Lower Critical Solution Temperature (LCST), allowing them to undergo phase transitions that can be harnessed for switchable 19F Magnetic Resonance Imaging (MRI) and targeted drug delivery. rsc.org Furthermore, research into fluoride-degradable polyurethanes demonstrates that specific chemical linkages can be incorporated into the polymer backbone, enabling controlled degradation upon exposure to fluoride (B91410) ions. reading.ac.uk This suggests a pathway for creating on-demand debondable adhesives and other responsive systems using monomers like this compound.

The table below summarizes key properties and applications of polyurethanes derived from fluorinated monomers.

| Property Enhanced by Fluorination | Resulting Material Characteristic | Example Application Area |

| Low Surface Energy | Hydrophobicity, Oleophobicity, Anti-adhesion | Protective coatings, Water-repellent textiles |

| High Thermal Stability | Resistance to high temperatures and thermal degradation | Aerospace components, High-performance elastomers |

| Chemical Inertness | Resistance to solvents, acids, and bases | Chemical processing equipment, Electronic coatings |

| Good Dielectric Properties | Electrical insulation | Conformal coatings for electronics, Wire insulation |

| Biocompatibility | Reduced interaction with biological systems | Medical implants and devices |

This table synthesizes data from multiple sources on the general properties of fluorinated polyurethanes. mdpi.comfluoropolymers.eugoogle.com

Advancements in Sustainable Chemical Processes and Circular Economy Principles for Compound Utilization

The production and use of isocyanates, including this compound, are subject to increasing scrutiny regarding sustainability and environmental impact. A major challenge is the toxicity associated with isocyanate monomers, which has spurred research into alternative, isocyanate-free synthetic routes for polyurethanes. mdpi.com One prominent approach involves the reaction of bis(cyclocarbonates) with diamines to produce polyhydroxyurethanes (PHUs), which offer comparable or even superior thermal and chemical stability to traditional polyurethanes without the use of hazardous isocyanate precursors. mdpi.com